(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
The compound “(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride” belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” have been synthesized and studied . The synthesis of these types of compounds often involves complex organic reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific reaction analyses were not found in the available resources .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility would depend on the molecular structure of the compound. Unfortunately, specific data for this compound were not found .Scientific Research Applications
Carboxylic Acids in Biological Activity
Natural carboxylic acids are known for their biological activities, suggesting that derivatives like “(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid; hydrochloride” could have potential applications in drug development and other biologically relevant fields. The structure of carboxylic acids influences their antioxidant, antimicrobial, and cytotoxic activities, indicating their potential for the development of new therapeutics and bioactive substances (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acids in Industrial Applications
Organic acids, a category to which carboxylic acids belong, have been explored for their roles in industrial cleaning of metals in acidic solutions, indicating their importance in industrial processes and manufacturing. The review of organic acids in acidizing operations highlights their utility in enhancing the efficiency and safety of industrial cleaning processes (Alhamad et al., 2020).
Carboxylic Acids in Biotechnological Routes
The use of lactic acid, a specific example of a carboxylic acid, in biotechnological production from biomass underscores the potential of carboxylic acids in biotechnology. This includes their conversion into various valuable chemicals, suggesting a pathway for the sustainable production of bio-based materials and chemicals from carboxylic acid derivatives (Gao et al., 2011).
Carboxylic Acids in Corrosion Inhibition
Research into organic corrosion inhibitors for industrial applications demonstrates the role of carboxylic acids in protecting metals from corrosion in acidic environments. This application is crucial for the maintenance and longevity of industrial machinery and infrastructure (Goyal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-3,4-dimethoxypiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-12-6-5-9-4-3-8(6,13-2)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVXEDFLJXQKE-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1(C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNCC[C@]1(C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride |
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